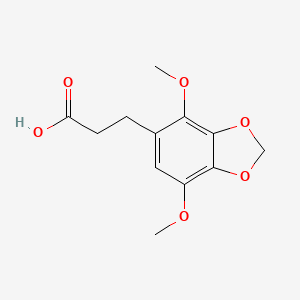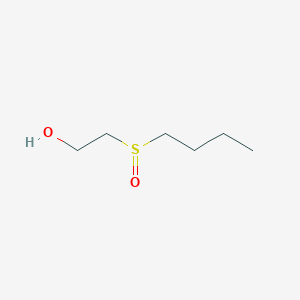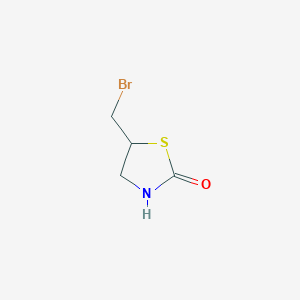
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes methoxy, nitro, and cyano functional groups attached to a benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile typically involves multiple steps, starting with the base compound 1,3-benzodioxole. The nitration and methylation reactions are crucial in introducing the nitro and methoxy groups, respectively. The carbonitrile group is usually introduced in the final steps through a cyano substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of strong acids and bases, as well as specific catalysts to facilitate the reactions. Safety measures are strictly followed to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: The methoxy and cyano groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are employed.
Major Products Formed:
Oxidation: Nitrate derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted benzodioxoles.
科学的研究の応用
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of nitro and cyano groups on biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can release nitric oxide (NO), which is involved in various signaling pathways. The cyano group can also interact with enzymes and receptors, leading to biological effects.
類似化合物との比較
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile is unique due to its combination of functional groups and its potential applications. Similar compounds include:
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: This compound differs by having a carbaldehyde group instead of a cyano group.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: This compound has an allyl group instead of a nitro group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
4,7-dimethoxy-6-nitro-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c1-15-7-5(3-11)6(12(13)14)8(16-2)10-9(7)17-4-18-10/h4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVRDKZJGKTRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1C#N)[N+](=O)[O-])OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7817377.png)
![(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B7817382.png)
![methyl 2-[[(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]acetate](/img/structure/B7817393.png)
![methyl 2-[[(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl]oxy]acetate](/img/structure/B7817399.png)

![6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine](/img/structure/B7817419.png)



![Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7817466.png)
